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molecular formula C9H14N2OS B8532804 2-Amino-3-aminocarbonyl-4-tert.-butyl-thiophene

2-Amino-3-aminocarbonyl-4-tert.-butyl-thiophene

Cat. No. B8532804
M. Wt: 198.29 g/mol
InChI Key: ZWYMCCBUHNFUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04240820

Procedure details

A mixture of 180 g (1 mole) of 2-amino-3-cyano-4-tert.-butyl-thiophene and 750 ml of 95-97% strength sulphuric acid was stirred at 100°-110° C. for one hour, whereupon a slightly exothermic reaction started, so that when a temperature of 100° C. was reached no further heating was required. The reaction mixture was left to cool and was stirred into 5 liters of ice-water and neutralized with about 3 liters of 25% strength aqueous ammonia solution. The solid product which precipitated was filtered off, washed with water and dried at 50° C. 194 g of 2-amino-3-aminocarbonyl-4-tert.-butyl-thiophene of melting point 145° C. were obtained in this manner.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]=1[C:7]#[N:8].S(=O)(=O)(O)[OH:14].N>>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]=1[C:7]([NH2:8])=[O:14]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
NC=1SC=C(C1C#N)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
ice water
Quantity
5 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 100°-110° C. for one hour, whereupon a slightly exothermic reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
no further heating
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solid product which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC=C(C1C(=O)N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 194 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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